3-(p-Chloro-alpha-phenylbenzyloxy)-1-isobutylpyrrolidine hydrochloride
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Overview
Description
Pradigastat is a highly potent and specific diacylglycerol acyltransferase 1 inhibitor. It is primarily used in the treatment of familial chylomicronemia syndrome, a rare lipid disease characterized by severe hypertriglyceridemia due to complete lipoprotein lipase deficiency . Pradigastat blocks chylomicron triglyceride synthesis, making it an attractive therapy for patients with this condition .
Preparation Methods
Pradigastat is synthesized through a series of chemical reactions involving specific reagents and conditionsThe industrial production methods for pradigastat involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Pradigastat undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pradigastat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the inhibition of diacylglycerol acyltransferase 1. In biology, it is used to investigate the role of diacylglycerol acyltransferase 1 in lipid metabolism. In medicine, pradigastat is being studied for its potential to treat other lipid disorders and metabolic diseases. In industry, it is used in the development of new therapeutic agents targeting lipid metabolism .
Mechanism of Action
Pradigastat exerts its effects by inhibiting diacylglycerol acyltransferase 1, an enzyme involved in the synthesis of triglycerides. By blocking this enzyme, pradigastat reduces the synthesis of chylomicron triglycerides, leading to a decrease in plasma triglyceride levels. The molecular targets of pradigastat include diacylglycerol acyltransferase 1 and other enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Pradigastat is unique among diacylglycerol acyltransferase 1 inhibitors due to its high potency and specificity. Similar compounds include other diacylglycerol acyltransferase 1 inhibitors, such as LCQ-908 and LCQ-908NXA. pradigastat stands out due to its favorable pharmacokinetic profile and low potential for drug-drug interactions .
Properties
CAS No. |
102446-20-8 |
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Molecular Formula |
C21H27Cl2NO |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)-phenylmethoxy]-1-(2-methylpropyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C21H26ClNO.ClH/c1-16(2)14-23-13-12-20(15-23)24-21(17-6-4-3-5-7-17)18-8-10-19(22)11-9-18;/h3-11,16,20-21H,12-15H2,1-2H3;1H |
InChI Key |
KDDZJPQFSRCWHF-UHFFFAOYSA-N |
SMILES |
CC(C)CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Canonical SMILES |
CC(C)CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Synonyms |
3-[(4-chlorophenyl)-phenyl-methoxy]-1-(2-methylpropyl)pyrrolidine hydr ochloride |
Origin of Product |
United States |
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